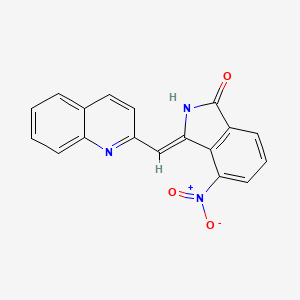
(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one” is a chemical compound with a complex structure. It belongs to the class of isoindolinones, which are heterocyclic compounds containing an isoindoline ring. The compound’s systematic name describes its stereochemistry (Z configuration) and substituents (nitro and quinoline groups). Isoindolinones have attracted attention due to their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Heterocyclization Approach:
- Starting from quinoline-2-carbaldehyde, a Knoevenagel condensation with 4-nitroisophthalic acid yields the intermediate (Z)-4-nitro-3-(quinolin-2-ylmethylene)benzoic acid.
- Cyclization of the acid using a dehydrating agent (such as phosphorus pentoxide) produces the target compound.
-
Multicomponent Reaction:
- A one-pot multicomponent reaction involving quinoline-2-carbaldehyde, 4-nitrobenzaldehyde, and isocyanide reagents can directly yield the isoindolinone.
Industrial Production
While academic research often focuses on small-scale synthesis, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity
“(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one” participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: Substituents on the quinoline ring can be modified via substitution reactions.
Common Reagents and Major Products
Reductive Conditions: Sodium borohydride (NaBH₄) or hydrogenation catalysts (e.g., palladium on carbon) can reduce the nitro group to the amino group.
Substitution Reactions: Alkyl halides or acyl chlorides can introduce substituents on the quinoline ring.
Major Products: Reduction leads to the amino derivative, while substitution yields various derivatives with modified quinoline substituents.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of other complex molecules.
- Investigated for its photophysical properties (fluorescence, absorption).
Biology and Medicine:
- Potential as an anticancer agent due to its structural resemblance to DNA intercalators.
- Studied for its interaction with enzymes and receptors.
Industry:
- Limited industrial applications due to its complex synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, including DNA, proteins, and enzymes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H11N3O3 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(3Z)-4-nitro-3-(quinolin-2-ylmethylidene)isoindol-1-one |
InChI |
InChI=1S/C18H11N3O3/c22-18-13-5-3-7-16(21(23)24)17(13)15(20-18)10-12-9-8-11-4-1-2-6-14(11)19-12/h1-10H,(H,20,22)/b15-10- |
InChI Key |
GCSHNQBMOPLRDP-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C4=C(C=CC=C4[N+](=O)[O-])C(=O)N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C3C4=C(C=CC=C4[N+](=O)[O-])C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino]{[(4-methylphenyl)carbonyl]amino}methylidene]-4-methylbenzamide](/img/structure/B11651413.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651414.png)
![7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11651425.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11651430.png)
![4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11651433.png)
![2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11651436.png)
![2-ethoxyethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651447.png)
![2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651449.png)
![2,4-dichloro-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B11651457.png)
![3-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]phenyl morpholine-4-carboxylate](/img/structure/B11651461.png)
![3-(3,4-dimethoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11651466.png)

![4-(4-methylphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11651473.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(2-methoxyphenyl)amino]methylidene]acetamide](/img/structure/B11651479.png)
